molecular formula C13H20BNO4 B1452073 (4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid CAS No. 1287753-35-8

(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid

Cat. No. B1452073
M. Wt: 265.12 g/mol
InChI Key: GHRFYNCASJLKQN-UHFFFAOYSA-N
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Description

“(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound is used as a cross-coupling building block in the synthesis of tetracycline derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a boronic acid group and a tert-butoxycarbonyl (Boc) protected methylamino group . The Boc group is a common protecting group used in organic synthesis.


Chemical Reactions Analysis

Boronic acids, including this compound, have the ability to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides . Additionally, boronic acids can participate in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is stable under normal conditions but is sensitive to moisture . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthesis and Structural Studies

  • Organic phosphonic acids and organic phosphonic acid esters, including boronic acids, are important in medicine, agriculture, and industrial chemistry. Boronic acids, in particular, are used as synthetic intermediates and building blocks in various fields such as sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid can provide new opportunities for application, as demonstrated by the preparation of two new derivatives in a study (R. Zhang et al., 2017).

Amino Acid Derivatives

  • A study on the synthesis of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) utilized tert-butyloxycarbonyl (Boc) moieties. This research involved using 2,3-diaminopropanols obtained from d-serine, demonstrating the importance of such compounds in the preparation of complex amino acid derivatives (A. Temperini et al., 2020).

N-tert-Butoxycarbonylation

  • The N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst is an efficient method. This process involves the use of di-tert-butyl dicarbonate at room temperature and is crucial for N-Boc-protected amino acids used in peptide synthesis (A. Heydari et al., 2007).

Peptide Synthesis

  • The study of the crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid provided insights into the role of N-methylation in determining peptide conformation. Understanding the conformation of such protected amino acids is crucial in peptide synthesis (E. Jankowska et al., 2002).

Suzuki Cross-Coupling Reactions

  • In the context of creating non-proteinogenic amino acids with potential biological activity, Suzuki cross-coupling reactions using derivatives of boronic acids, including those with tert-butoxycarbonyl groups, have been explored. This method is particularly significant in the synthesis of novel amino acid derivatives (Ana S. Abreu et al., 2003).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The ability of boronic acids to reversibly bind diol functional groups has been utilized for the fluorescent detection of saccharides . This suggests potential applications in the development of sensors and diagnostic tools. Additionally, the use of this compound in the synthesis of tetracycline derivatives indicates its potential in drug synthesis and medicinal chemistry.

properties

IUPAC Name

[4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-5-7-11(8-6-10)14(17)18/h5-8,17-18H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRFYNCASJLKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid

CAS RN

1287753-35-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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